molecular formula C17H24Cl2N2O B4985987 1-(2,6-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(2,6-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide

Cat. No. B4985987
M. Wt: 343.3 g/mol
InChI Key: QTCXPIHNELNGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as Diethylcarbamazine (DEC), is an anthelmintic drug used to treat various parasitic infections. The chemical formula of DEC is C20H27Cl2N3O, and it is a white crystalline powder with a bitter taste. DEC was first synthesized in the 1940s and has been used extensively in the treatment of lymphatic filariasis, onchocerciasis, and other parasitic infections.

Mechanism of Action

DEC works by inhibiting the enzyme arylsulfatase, which is necessary for the metabolism of the nematode worm. This leads to the death of the worm, which is then eliminated from the body. DEC also has immunomodulatory effects, which may contribute to its effectiveness in treating parasitic infections.
Biochemical and Physiological Effects
DEC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response to parasitic infections. DEC has also been shown to increase the production of anti-inflammatory cytokines, such as IL-10, which may contribute to its immunomodulatory effects.

Advantages and Limitations for Lab Experiments

DEC has several advantages for use in lab experiments. It is a relatively inexpensive drug and is readily available. DEC is also effective against a wide range of parasitic infections, making it a useful tool for researchers studying these infections. However, DEC does have some limitations. It is not effective against all parasitic infections, and its effectiveness can be limited by the development of resistance in the parasite. In addition, DEC can have toxic effects in some individuals, particularly those with pre-existing liver or kidney disease.

Future Directions

There are several potential future directions for research on DEC. One area of interest is the development of new formulations of the drug that may be more effective or have fewer side effects. Another area of interest is the study of the immunomodulatory effects of DEC and their potential use in the treatment of other diseases, such as autoimmune disorders. Finally, there is ongoing research into the mechanisms of resistance to DEC and the development of new drugs to overcome this resistance.

Synthesis Methods

DEC can be synthesized by the reaction of 2,6-dichlorobenzyl chloride with diethylamine, followed by the reaction with piperidine-3-carboxylic acid. The resulting product is then purified by recrystallization.

Scientific Research Applications

DEC has been extensively studied for its effectiveness in treating parasitic infections. It has been shown to be effective in the treatment of lymphatic filariasis, a parasitic infection caused by the nematode worm Wuchereria bancrofti. DEC has also been used to treat onchocerciasis, another parasitic infection caused by the nematode worm Onchocerca volvulus. In addition, DEC has been studied for its potential use in the treatment of other parasitic infections, such as loiasis and mansonellosis.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O/c1-3-21(4-2)17(22)13-7-6-10-20(11-13)12-14-15(18)8-5-9-16(14)19/h5,8-9,13H,3-4,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCXPIHNELNGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5423580

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